Pethoxamid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-4-20-11-10-18(15(19)12-17)16(13(2)3)14-8-6-5-7-9-14/h5-9H,4,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWIKHNSBZVWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C(=O)CCl)C(=C(C)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057928 | |
| Record name | Pethoxamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106700-29-2 | |
| Record name | Pethoxamid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106700-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pethoxamid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106700292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pethoxamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-1-propen-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PETHOXAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352ZYP854D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Herbicidal Action
Molecular and Cellular Effects on Target Weeds
Specific Inhibition of Germinating Seeds
Pethoxamid's mode of action specifically targets germinating seeds and emerging seedlings. It is absorbed by the shoots and/or roots of these emerging weeds, leading to the inhibition of shoot and root tissue growth soon after germination hc-sc.gc.caherts.ac.ukpublications.gc.cancsu.edu. For this compound to be effective, it must be applied prior to weed emergence, as it does not control weeds that have already emerged hc-sc.gc.camda.state.mn.uspublications.gc.ca. The herbicide prevents shoot formation by interrupting the growth of the apical meristem and coleoptiles after seed germination scirp.org.
Research indicates that the effectiveness of this compound can be influenced by soil moisture, with adequate moisture being necessary for optimal weed control hc-sc.gc.cancsu.edu. If dry conditions follow a preemergence application, the level of control of susceptible germinating weeds may be reduced hc-sc.gc.ca.
Differential Sensitivity of Weed Species to this compound
This compound demonstrates differential efficacy across various weed species. It is effective against many annual grasses and small-seeded broadleaf weeds cambridge.orgcabidigitallibrary.orgmda.state.mn.uspublications.gc.ca.
Studies have shown this compound to have excellent efficacy on species such as Echinochloa crus-galli (barnyardgrass), Lamium purpureum, Lamium amplexicaule, Veronica persica, and Portulaca oleracea cabidigitallibrary.orgresearchgate.netagriculturejournals.cz. At higher application rates, this compound has also been observed to control Chenopodium polyspermum and Chenopodium album cabidigitallibrary.orgresearchgate.netagriculturejournals.cz.
In trials evaluating weed control in rice, this compound alone achieved high levels of barnyardgrass control, with reported efficacy of 92% and 96% at different locations cambridge.orgresearchgate.net. When combined with other herbicides like clomazone (B1669216) or quinclorac (B55369), this compound increased barnyardgrass control compared to the other herbicides applied alone cambridge.orgresearchgate.net.
The sensitivity of different crop varieties to this compound has also been investigated. For instance, in dry bean studies, this compound applied preemergence at a 2X rate caused visible injury in adzuki bean (5%), kidney bean (2%), small red Mexican (SRM) bean (6%), and white bean (9%) semanticscholar.org. However, this compound did not cause a decrease in stand count and seed yield of the dry beans evaluated, unlike some other Group 15 herbicides scirp.orgsemanticscholar.org. Generally, kidney and SRM bean varieties tend to be more tolerant, white bean intermediate, and adzuki bean most sensitive to Group 15 herbicides, including this compound, when applied preemergence scirp.orgsemanticscholar.org.
Table 1: Efficacy of this compound on Selected Weed Species
Table 2: Sensitivity of Dry Bean Varieties to this compound (Visible Injury at 4 WAE, 2X Rate)
| Dry Bean Variety | Visible Injury (%) semanticscholar.org |
| Adzuki bean | 5 |
| Kidney bean | 2 |
| Small Red Mexican (SRM) bean | 6 |
| White bean | 9 |
Environmental Fate and Behavior
Degradation Pathways and Kinetics
The degradation of pethoxamid in the environment is a multifaceted process involving microbial activity and photochemical reactions. The rate and primary pathway of its breakdown are critical determinants of its environmental half-life.
Aerobic Metabolism as Primary Degradation Route in Soil
The principal mechanism for the dissipation of this compound from soil is aerobic metabolism. mda.state.mn.usregulations.govmass.gov This process, mediated by soil microorganisms, leads to the relatively rapid breakdown of the compound under oxygen-rich conditions. regulations.govregulations.gov Consequently, this compound is considered to be non-persistent in aerobic soil environments. regulations.govpublications.gc.ca Studies have shown that its degradation half-lives in aerobic soils are short, confirming microbial breakdown as the key pathway. regulations.govregulations.gov
Hydrolytic Stability across pH Ranges
This compound demonstrates significant stability against hydrolysis, which is the chemical breakdown of a compound due to reaction with water. Studies conducted at 50°C have shown that the compound is stable across a range of environmentally relevant pH levels, specifically pH 5, 7, and 9. mda.state.mn.usregulations.govregulations.gov This stability indicates that hydrolysis is not a significant degradation pathway for this compound in the environment. publications.gc.ca9ele.com
Degradation Half-lives in Various Environmental Compartments (Soil, Water)
The persistence of this compound is quantified by its degradation half-life (DT50), which varies depending on the environmental compartment and conditions. In terrestrial field dissipation studies, this compound dissipates relatively quickly, with half-lives ranging from 4 to 13 days. regulations.gov
Below is a summary of this compound's degradation half-lives in different environmental settings.
| Environmental Compartment | Condition | Half-life (DT50) in Days |
| Soil | Aerobic Metabolism (20°C) | 5.6 to 8.0 mda.state.mn.uspublications.gc.ca |
| Soil | Photolysis (20°C) | 79.6 mda.state.mn.us |
| Aquatic | Aerobic Metabolism (20°C) | 6.96 to 13.0 mda.state.mn.us |
| Aquatic | Anaerobic Metabolism (20°C) | 7.85 to 12.1 mda.state.mn.us |
| Aquatic | Aqueous Photolysis (25°C) | 13.9 mda.state.mn.usregulations.gov |
Metabolite Formation and Persistence
The degradation of this compound results in the formation of several breakdown products, known as metabolites or degradates. The identity and persistence of these metabolites are important for a complete understanding of this compound's environmental impact.
Identification of Major Degradates (e.g., MET-6, MET-42, MET-102)
Three major degradates of this compound have been identified in environmental fate studies: MET-6, MET-42, and MET-102. mda.state.mn.usregulations.gov The formation of these metabolites is dependent on the specific degradation pathway.
MET-42 is a major degradate in aerobic soil metabolism studies, reaching a maximum formation of 11.5% of the applied parent compound. regulations.gov This metabolite has been found to be more mobile and more persistent in some soils than the parent this compound. mda.state.mn.us
MET-6 is identified as a major degradate in both aerobic and anaerobic aquatic metabolism studies. regulations.gov It reached a maximum formation of 10.3% of the applied this compound in aerobic aquatic systems and 15.2% in anaerobic aquatic systems. regulations.gov
MET-102 was detected as a major degradate in aqueous photolysis studies, where it reached a maximum of 21.5% of the applied parent compound. regulations.gov
The persistence of these major metabolites can differ from that of the parent compound. For instance, the half-life (DT50) of MET-42 in aerobic soil is reported to be 111 days, indicating it is moderately persistent. publications.gc.ca Similarly, MET-6 has a DT50 of 58.6 days in aerobic aquatic systems, also classifying it as moderately persistent. publications.gc.ca
| Degradate | Formation Pathway | Maximum Formation (% of Applied) | Persistence (DT50) | Environmental Compartment |
| MET-42 | Aerobic Soil Metabolism | 11.5% regulations.gov | 111 days publications.gc.ca | Aerobic Soil |
| MET-6 | Aerobic Aquatic Metabolism | 10.3% regulations.gov | 58.6 days publications.gc.ca | Aerobic Aquatic Systems |
| MET-6 | Anaerobic Aquatic Metabolism | 15.2% regulations.gov | Not Specified | Anaerobic Aquatic Systems |
| MET-102 | Aqueous Photolysis | 21.5% regulations.gov | Not Specified | Aqueous Systems |
Mobility and Persistence of Degradates in Soil and Water
This compound undergoes degradation in the environment, forming several major degradates, including MET-6, MET-42, and MET-102 mda.state.mn.us. The environmental behavior of these breakdown products can differ from the parent compound. Notably, the degradate MET-42 has been identified as being more mobile and more persistent than this compound in certain soil types mda.state.mn.us. Some minor degradates have also been found to be more mobile and persistent than the parent compound mda.state.mn.us. This increased persistence and mobility of certain degradates indicates a potential for them to move through the soil profile and persist in the environment for a longer duration than this compound itself.
Toxicological Significance of Degradates
In mammalian toxicology, a subchronic oral toxicity study in rats was conducted for a metabolite identified as "Metabolite 22." This study revealed that Metabolite 22 exhibited a toxicity profile similar to this compound, with effects observed in the liver, thyroid, and hematological system regulations.gov. However, for the purposes of the human health drinking water risk assessment, the EPA identified the parent compound, this compound, as the only residue of concern mda.state.mn.us. This is based on the assessment that the metabolites are likely to be considerably less toxic than the parent compound regulations.gov.
Bound Residue Characterization and Implications
A significant aspect of this compound's fate in soil is the formation of non-extractable, or "bound," residues. Degradation studies have shown that as this compound degrades, there is a corresponding increase in bound residues regulations.gov. These unextracted residues can account for a substantial portion of the initially applied radioactivity, ranging from 25% to 76% regulations.gov.
Characterization of these bound residues suggests they are likely a mixture of the parent this compound and its various degradates, particularly at later sampling intervals when multiple degradates are formed in small percentages regulations.gov. The formation of bound residues has significant implications for the long-term environmental fate of the herbicide. It leads to a decrease in the bioavailability and potential toxicity of the pesticide, as the residues are physically or chemically sequestered within the soil matrix pfmodels.org. While a small percentage of these bound residues can be released over time, they are generally considered to have low bioavailability to organisms such as earthworms pfmodels.orgnih.gov.
Mobility and Distribution in Environmental Matrices
Soil Mobility and Leaching Potential
This compound is characterized by high water solubility and moderate mobility in soil mda.state.mn.us. Its potential for movement is often assessed using the organic carbon partition coefficient (Koc), which measures the tendency of a chemical to bind to soil organic matter. Lower Koc values indicate weaker binding and higher mobility. This compound has an average Koc of 196 L/kg, classifying it as moderately mobile regulations.gov.
Table 1: Soil Mobility Properties of this compound
| Property | Value | Interpretation | Source |
|---|---|---|---|
| Water Solubility (20°C) | 400 mg/L | High | mda.state.mn.usregulations.gov |
| Koc Range | 171 - 228 L/kg | Moderately Mobile | mda.state.mn.us |
The Groundwater Ubiquity Score (GUS) is another index used to predict the leaching potential of pesticides. A GUS value between 1.8 and 2.8, such as this compound's 1.96, suggests a transitional potential for leaching, meaning it is not expected to be a major leacher but could move under certain conditions herts.ac.uk. Studies have indicated that this compound shows a greater potential for leaching in sandy soils with low sorption capacity researchgate.net. Soil moisture is also a critical factor, with higher moisture content potentially increasing the herbicide's movement into the soil researchgate.net.
Movement into Surface Water and Groundwater
Despite its moderate mobility, the EPA has concluded that there is no significant concern for groundwater contamination with this compound regulations.gov. This is largely due to its relatively rapid degradation in soil under aerobic conditions regulations.govregulations.gov. The primary route of degradation for this compound is aerobic soil metabolism, with half-lives ranging from 5 to 8 days, which limits the amount of active substance available to leach into groundwater regulations.govregulations.gov.
The main pathway for this compound to enter aquatic environments is through surface runoff from treated fields mda.state.mn.ususgs.gov. Its high water solubility facilitates its transport in runoff water following rainfall or irrigation events usgs.govmsu.edu. The EPA's drinking water risk assessment reflects this, with estimated drinking water concentrations (EDWCs) for this compound in surface water calculated at 121 µg/L for acute exposure and 7.45 µg/L for chronic exposure mda.state.mn.us. Product labels include environmental hazard warnings advising against direct application to water and implementing measures to reduce runoff mda.state.mn.us.
Volatilization from Soil and Water Surfaces
Table 2: Volatilization Properties of this compound
| Property | Value (at 25°C) | Source |
|---|---|---|
| Vapor Pressure | 2.1 x 10⁻⁵ torr | mda.state.mn.us |
Influence of Environmental Factors on Fate
Soil Properties (e.g., Organic Carbon Content, pH)
The interaction between this compound and soil is largely governed by the soil's organic carbon content and pH level. This compound is classified as moderately mobile in soil, a characteristic quantified by its organic carbon partition coefficient (Koc). The average Koc for this compound is 196 L/Kg, with reported values ranging from 171 to 228 L/kg. regulations.govmda.state.mn.us This coefficient indicates a tendency for the compound to adsorb to soil organic matter. Consequently, in soils with a high organic content, such as peat and muck soils, the activity and availability of this compound may be reduced due to increased adsorption. epa.gov
Adsorption to soil components is a key process affecting a herbicide's fate, as it can reduce its bioavailability for plant uptake and microbial degradation. nih.gov For chloroacetamide herbicides like this compound, soil organic matter plays a predominant role in this binding process. nih.gov
Regarding soil pH, this compound demonstrates stability across a range of conditions. Hydrolysis studies show the compound is stable at pH values of 5, 7, and 9, indicating that chemical degradation via hydrolysis is not a significant dissipation pathway in most agricultural soils. regulations.govmda.state.mn.us While soil pH is a critical factor influencing the persistence of many herbicides, often by affecting microbial activity or chemical hydrolysis, this compound's stability to hydrolysis across this pH range suggests its degradation is more dependent on other factors. thepharmajournal.commsuextension.org
| Soil Property | Observation | Impact on this compound | Reference |
|---|---|---|---|
| Organic Carbon (Koc) | Average Koc of 196 L/Kg (Range: 171-228 L/Kg) | Moderately mobile; increased adsorption in high organic matter soils, potentially reducing bioavailability. | regulations.govmda.state.mn.us |
| pH | Stable to hydrolysis at pH 5, 7, and 9 | Chemical degradation through hydrolysis is not a significant fate pathway. | regulations.govmda.state.mn.us |
Climatic Conditions (e.g., Temperature, Soil Moisture)
Climatic conditions, particularly temperature and soil moisture, play a pivotal role in the degradation and activity of this compound. The primary route of its degradation in the soil is through aerobic metabolism by microorganisms. regulations.govmda.state.mn.us The rate of this microbial activity is highly dependent on temperature. Laboratory studies conducted at 20°C show that this compound is relatively non-persistent, with aerobic soil half-lives (DT50) ranging from 5 to 8 days. regulations.govmda.state.mn.usregulations.gov Generally, an increase in temperature accelerates the metabolic rate of soil microbes, which can lead to faster degradation of the herbicide. thepharmajournal.commdpi.com Photolysis, or degradation by sunlight, is a much slower process for this compound, with a reported soil photolysis half-life of 79.6 days. regulations.govmda.state.mn.us
Soil moisture is essential for activating this compound's herbicidal properties. epa.gov Adequate moisture is required for the herbicide to be taken up by the shoots and roots of emerging weeds. epa.gov Research has shown that the phytotoxic activity of this compound is higher in soils with greater moisture content. researchgate.netresearchgate.net For instance, its effectiveness was found to be greater at 80% soil moisture content compared to 60% or 70%. researchgate.netresearchgate.net Dry conditions following application can reduce its efficacy, as the herbicide may not be available in the soil solution for weed uptake. epa.gov Furthermore, higher soil moisture content generally enhances microbial activity, which can contribute to a more rapid breakdown of the herbicide. mdpi.comnih.gov
| Climatic Factor | Observation | Impact on this compound | Reference |
|---|---|---|---|
| Temperature | Aerobic soil half-life of 5-8 days at 20°C | Degradation rate is linked to temperature-dependent microbial activity. | regulations.govmda.state.mn.us |
| Soil Moisture | Moisture is necessary for herbicidal activation and uptake. | Higher moisture increases phytotoxicity and can enhance microbial degradation. Dry conditions reduce effectiveness. | epa.govresearchgate.netresearchgate.net |
| Sunlight | Soil photolysis half-life of 79.6 days | Degradation by sunlight is a slow process compared to microbial metabolism. | regulations.govmda.state.mn.us |
Effect of Organic Amendments on Dissipation and Microbial Activity
The addition of organic amendments, such as green compost and sewage sludge, to agricultural soils can significantly alter the environmental fate of this compound. researchgate.netresearchgate.net These amendments can increase the soil's organic matter content, which in turn enhances the adsorption of this compound. researchgate.net Studies have indicated that adsorption is more pronounced in amended soils compared to unamended ones. researchgate.net
Organic amendments also stimulate soil microbial activity, which can lead to accelerated dissipation of the herbicide. researchgate.netmdpi.com Research has shown that the application of green compost and sewage sludge can speed up the degradation of higher concentrations of this compound. researchgate.netresearchgate.net In one study, the half-life (DT50) of this compound applied at a high rate was lower in amended soils than in the unamended control. researchgate.netresearchgate.net This is significant as it suggests that amending soils can help mitigate the persistence of higher herbicide residues. researchgate.net
| Amendment Type | Effect on Dissipation | Mechanism | Reference |
|---|---|---|---|
| Green Compost (GC) | Accelerated dissipation at higher application rates. | Increased adsorption and stimulated microbial activity. | researchgate.netresearchgate.net |
| Sewage Sludge (SS) | Accelerated dissipation at higher application rates. | Increased adsorption and stimulated microbial activity. | researchgate.netresearchgate.net |
Ecological Impacts and Risk Assessment
Impacts on Non-Target Organisms
The environmental risk of pethoxamid is determined by assessing its potential adverse effects on a variety of organisms that are not the intended targets of the herbicide.
This compound demonstrates varying levels of toxicity to aquatic life. Regulatory assessments indicate that it is moderately toxic to freshwater fish and slightly toxic to aquatic invertebrates on an acute exposure basis. mcmed.usmda.state.mn.us Bioaccumulation in aquatic organisms is not expected to be significant. mcmed.usregulations.gov
As an herbicide, this compound poses a notable risk to aquatic plants. There is a potential for direct adverse effects on both vascular and non-vascular aquatic plants. mcmed.usmda.state.mn.us Risk assessments conducted by the U.S. Environmental Protection Agency (EPA) found that while risk levels for freshwater and marine fish and invertebrates were not exceeded, the levels of concern for aquatic vascular and non-vascular plants were surpassed. regulations.govd-nb.info
| Organism Type | Test Species | Endpoint | Value (mg/L) | Toxicity Classification |
|---|---|---|---|---|
| Temperate Freshwater Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC₅₀ | 2.2 | Moderate |
| Temperate Freshwater Fish | Oncorhynchus mykiss (Rainbow Trout) | 28-day NOEC | 1.1 | Moderate |
| Temperate Freshwater Invertebrate | Daphnia magna | 48-hour EC₅₀ | 23 | Slight/Moderate |
| Temperate Freshwater Invertebrate | Daphnia magna | 21-day NOEC | 2.8 | Moderate |
Data derived from EU regulatory and evaluation data. LC₅₀: Lethal Concentration for 50% of the test population. EC₅₀: Effect Concentration for 50% of the test population. NOEC: No Observed Effect Concentration.
On an acute oral and dietary basis, this compound is classified as slightly toxic to both birds and mammals. mcmed.usmda.state.mn.us While EPA risk assessments indicated that chronic levels of concern were exceeded for some sizes of mammals, these were based on conservative, screening-level assumptions and were not considered risks of concern upon refinement. regulations.gov
Unsurprisingly for an herbicide, this compound poses a risk to non-target terrestrial plants. mcmed.usmda.state.mn.us Risk estimates for both ground and aerial applications have been shown to exceed the EPA's level of concern for terrestrial plants, with monocotyledonous species being more sensitive than dicotyledonous species to exposure from runoff and spray drift. regulations.gov
This compound is categorized as practically non-toxic to adult honeybees on both an acute oral and acute contact basis. mcmed.usregulations.gov However, potential risks emerge with longer-term exposure. The EPA's levels of concern were exceeded for chronic dietary exposure to adult bees. mcmed.usregulations.gov Furthermore, risks were identified for honeybee larvae, with levels of concern being exceeded for both acute and chronic dietary exposure. mcmed.usregulations.gov The application method of this compound—typically as a pre-plant or pre-emergence treatment—is noted to help reduce the potential for direct exposure to bees that are actively foraging on pollen or nectar. regulations.gov
| Exposure Type | Life Stage | EPA Risk Finding |
|---|---|---|
| Acute Oral & Contact | Adult | Practically Non-toxic |
| Chronic Dietary | Adult | Level of Concern Exceeded |
| Acute Dietary | Larvae | Level of Concern Exceeded |
| Chronic Dietary | Larvae | Level of Concern Exceeded |
Source: U.S. Environmental Protection Agency (EPA) assessments. mcmed.usregulations.gov
The impact of this compound on soil organisms is a key component of its ecological profile. Studies on key soil processes have shown that at certain application rates, this compound has no significant adverse effects on nitrogen or carbon mineralization. herts.ac.uk
However, research on a mixture of this compound and terbuthylazine (B1195847) revealed negative effects on the soil microbiome. This mixture was found to negatively impact bacteria of the genus Azotobacter, oligotrophic sporulating bacteria, actinomycetes, and fungi. d-nb.inforesearchgate.net It also resulted in a strong inhibition of several key soil enzymes, including dehydrogenases, catalase, urease, and phosphatases, at concentrations above 0.73 mg per kg of soil. d-nb.inforesearchgate.net
Specific toxicity data for this compound on earthworms is limited in publicly available literature. However, studies on the broader chloroacetamide class of herbicides, to which this compound belongs, have shown toxicity to earthworms like Eisenia foetida. One study determined a 14-day average LC₅₀ value for chloroacetamide of 44.67 mg/kg of dry soil, suggesting that compounds in this class can be toxic to earthworms. mcmed.us
Environmental Risk Assessment Methodologies
The ecological risks of pesticides like this compound are evaluated by regulatory agencies using structured, multi-step frameworks.
In the United States, the Environmental Protection Agency (EPA) conducts a comprehensive ecological risk assessment for new active ingredients like this compound. regulations.govd-nb.info This process integrates exposure estimates with ecotoxicity data to evaluate the likelihood of adverse effects on non-target organisms. regulations.gov The EPA uses a quotient method, where a Risk Quotient (RQ) is calculated by dividing the estimated environmental exposure by a toxicity value (e.g., LC₅₀ or NOEC). regulations.gov
RQ = Exposure / Toxicity
These RQs are then compared to established Levels of Concern (LOCs). If an RQ exceeds an LOC, it indicates a potential risk to a non-target organism group, which may trigger further investigation or the requirement for risk mitigation measures. regulations.govd-nb.info The EPA's assessment for this compound evaluated risks to aquatic and terrestrial animals and plants, pollinators, and considered its environmental fate, including factors like soil metabolism and mobility. mda.state.mn.usregulations.gov
In Europe, the European Food Safety Authority (EFSA) is responsible for the peer review of the pesticide risk assessment carried out by the designated Rapporteur Member States. europa.eu For this compound, the initial risk assessments were conducted by Austria and the Czech Republic. europa.eu EFSA's peer review evaluates the submitted data and the initial assessment against the regulatory framework to determine reliable endpoints for use in the regulatory risk assessment and to identify any areas of concern or missing information. europa.eu This collaborative, science-based process ensures that potential risks to the environment are thoroughly evaluated before a substance is approved for use within the European Union.
Predicted Environmental Concentrations (PEC) in Soil, Water, and Sediment
The Predicted Environmental Concentration (PEC) is an estimated concentration of a substance in various environmental compartments, calculated using data on its application, fate, and transport. taylorandfrancis.com For this compound, its environmental behavior is characterized by high water solubility (400 mg/L) and moderate mobility in soil. mda.state.mn.usregulations.gov
This compound is considered relatively non-persistent in soil, with its primary degradation route being aerobic metabolism. regulations.govregulations.gov Laboratory studies measured aerobic soil half-lives (DT50) ranging from 5.63 to 8.02 days. mda.state.mn.us Terrestrial field dissipation studies have shown half-lives ranging from 4 to 13 days in various soil types. regulations.gov In aquatic environments, this compound degrades through both aerobic and anaerobic metabolism, with half-lives of approximately 6.96 to 13.0 days and 7.85 to 12.1 days, respectively. mda.state.mn.usregulations.gov Aqueous photolysis occurs with an environmental half-life of 13.9 days. regulations.gov
While this compound itself is not persistent, some of its degradates, such as MET-42, MET-22, MET-100, and MET-46, have been found to be more mobile and, in some cases, more persistent than the parent compound. mda.state.mn.usregulations.gov The degradate MET-42, in particular, has shown a greater potential for leaching. regulations.gov
Modeling performed by the U.S. Environmental Protection Agency (EPA) to support drinking water risk assessments has estimated the following concentrations for this compound in surface water:
Acute Exposure: 121 µg/L mda.state.mn.us
Chronic Exposure: 7.45 µg/L mda.state.mn.us
The concentration of this compound in soil water and its resulting phytotoxicity can be influenced by soil moisture levels, with higher moisture content leading to greater phytotoxic activity on seedlings. researchgate.net
Interactive Data Table: Environmental Fate of this compound
Parameter Value Compartment Reference Aerobic Half-Life (DT50) 5.63 - 8.02 days Soil [ mda.state.mn.us(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQfjA42q_rJe3FXRgn9eu9fXhooJJXYVjZIfYEA_JbfBWOFoknetmDty5y8BOoAZICu5BC83KF9P41f8wXtP1jLeWJEp_cBBYAxPQ3GkMYOlLTMRb35eeyjyzOKLYQlwZ6iswh1oeO98WPzCdDyBbNHp4O-1HGQ8HNkYBerTldwteB6UKKonJA64iIpw%3D%3D)][ regulations.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGInj8OSYOffhGpX_--OU2gj6K0EocuNrGIUqJn2XSdxqYriCcU78DXCkGEjcNh5n79p2tKA8n3WaDMrIVqvC5CKTn_byjBdXi_KlDwTlmtWbc0x_jItsm6ML2D-DwO0eUCfisCy4zfSmd87xVZbWtrKvjZrBhtRlFxV8lO-pS0tXtb)] Field Dissipation Half-Life 4 - 13 days Soil [ regulations.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEohfQRl_NFhcfeg1rqocOsXLO6cN1vTZQlADJGOq2ruSf2wGaQeyemIda5S9Ad3Pui_Ax3U-TPYQ6R08EoUvJ26zZYXFvlG0mKNj_v0PU8FIC1rNORSnwM2-tUYTGgEskw0cBzVE8ov5T1MZtVIapTlbuzIupuiHmIdGXUhvby-AAS)] Aerobic Half-Life 6.96 - 13.0 days Aquatic [ mda.state.mn.us(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQfjA42q_rJe3FXRgn9eu9fXhooJJXYVjZIfYEA_JbfBWOFoknetmDty5y8BOoAZICu5BC83KF9P41f8wXtP1jLeWJEp_cBBYAxPQ3GkMYOlLTMRb35eeyjyzOKLYQlwZ6iswh1oeO98WPzCdDyBbNHp4O-1HGQ8HNkYBerTldwteB6UKKonJA64iIpw%3D%3D)] Anaerobic Half-Life 7.85 - 12.1 days Aquatic [ mda.state.mn.us(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQfjA42q_rJe3FXRgn9eu9fXhooJJXYVjZIfYEA_JbfBWOFoknetmDty5y8BOoAZICu5BC83KF9P41f8wXtP1jLeWJEp_cBBYAxPQ3GkMYOlLTMRb35eeyjyzOKLYQlwZ6iswh1oeO98WPzCdDyBbNHp4O-1HGQ8HNkYBerTldwteB6UKKonJA64iIpw%3D%3D)] Aqueous Photolysis Half-Life 13.9 days Water [ regulations.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEohfQRl_NFhcfeg1rqocOsXLO6cN1vTZQlADJGOq2ruSf2wGaQeyemIda5S9Ad3Pui_Ax3U-TPYQ6R08EoUvJ26zZYXFvlG0mKNj_v0PU8FIC1rNORSnwM2-tUYTGgEskw0cBzVE8ov5T1MZtVIapTlbuzIupuiHmIdGXUhvby-AAS)] Water Solubility (20°C) 400 mg/L Water [ mda.state.mn.us(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQfjA42q_rJe3FXRgn9eu9fXhooJJXYVjZIfYEA_JbfBWOFoknetmDty5y8BOoAZICu5BC83KF9P41f8wXtP1jLeWJEp_cBBYAxPQ3GkMYOlLTMRb35eeyjyzOKLYQlwZ6iswh1oeO98WPzCdDyBbNHp4O-1HGQ8HNkYBerTldwteB6UKKonJA64iIpw%3D%3D)][ regulations.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGInj8OSYOffhGpX_--OU2gj6K0EocuNrGIUqJn2XSdxqYriCcU78DXCkGEjcNh5n79p2tKA8n3WaDMrIVqvC5CKTn_byjBdXi_KlDwTlmtWbc0x_jItsm6ML2D-DwO0eUCfisCy4zfSmd87xVZbWtrKvjZrBhtRlFxV8lO-pS0tXtb)] Organic Carbon Partition Coefficient (Koc) 171 - 228 L/kg Soil [ mda.state.mn.us(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQfjA42q_rJe3FXRgn9eu9fXhooJJXYVjZIfYEA_JbfBWOFoknetmDty5y8BOoAZICu5BC83KF9P41f8wXtP1jLeWJEp_cBBYAxPQ3GkMYOlLTMRb35eeyjyzOKLYQlwZ6iswh1oeO98WPzCdDyBbNHp4O-1HGQ8HNkYBerTldwteB6UKKonJA64iIpw%3D%3D)]
Risk Quotient (RQ) Analysis and Levels of Concern (LOC)
Ecological risk is assessed using the risk quotient (RQ) method, which integrates exposure and ecotoxicity data. regulations.gov The RQ is calculated by dividing the Predicted Environmental Concentration (PEC) by a toxicity endpoint (e.g., LC50, EC50, NOEC) for a specific organism. epa.govchemsafetypro.com
RQ = Exposure (PEC) / Toxicity regulations.gov
The resulting RQ is then compared to the EPA's Levels of Concern (LOCs), which are policy-defined thresholds. If an RQ exceeds the LOC, it indicates a potential risk to non-target organisms, which may warrant further investigation or regulatory action. regulations.govregulations.gov
Interactive Data Table: EPA Levels of Concern (LOCs) for Ecological Risk
Taxonomic Group Risk Presumption Level of Concern (LOC) Reference Birds & Mammals Acute Risk 0.5 [ epa.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6MtG4C_13XSIcGbiMd7SFsGySycqFMaiUdv5BYjAdzrjZasCHGt0X3z1w8sowX1I23szbOC45QihYUXuD71UA2hv2Gd7bTDYjPIZH1V1csjDpVBudEyvmcuC8sYlyDJ69DiMjCJbji71NVxfJxnioGHOjsfTYr3LyeB4QJioXChjypx-cpbPC7r0whvjrPpN3zK57e2me_vg%3D)] Chronic Risk 1.0 [ epa.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6MtG4C_13XSIcGbiMd7SFsGySycqFMaiUdv5BYjAdzrjZasCHGt0X3z1w8sowX1I23szbOC45QihYUXuD71UA2hv2Gd7bTDYjPIZH1V1csjDpVBudEyvmcuC8sYlyDJ69DiMjCJbji71NVxfJxnioGHOjsfTYr3LyeB4QJioXChjypx-cpbPC7r0whvjrPpN3zK57e2me_vg%3D)] Acute Endangered Species 0.1 [ epa.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6MtG4C_13XSIcGbiMd7SFsGySycqFMaiUdv5BYjAdzrjZasCHGt0X3z1w8sowX1I23szbOC45QihYUXuD71UA2hv2Gd7bTDYjPIZH1V1csjDpVBudEyvmcuC8sYlyDJ69DiMjCJbji71NVxfJxnioGHOjsfTYr3LyeB4QJioXChjypx-cpbPC7r0whvjrPpN3zK57e2me_vg%3D)] Aquatic Animals Acute Risk 0.5 [ epa.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6MtG4C_13XSIcGbiMd7SFsGySycqFMaiUdv5BYjAdzrjZasCHGt0X3z1w8sowX1I23szbOC45QihYUXuD71UA2hv2Gd7bTDYjPIZH1V1csjDpVBudEyvmcuC8sYlyDJ69DiMjCJbji71NVxfJxnioGHOjsfTYr3LyeB4QJioXChjypx-cpbPC7r0whvjrPpN3zK57e2me_vg%3D)] Chronic Risk 1.0 [ epa.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6MtG4C_13XSIcGbiMd7SFsGySycqFMaiUdv5BYjAdzrjZasCHGt0X3z1w8sowX1I23szbOC45QihYUXuD71UA2hv2Gd7bTDYjPIZH1V1csjDpVBudEyvmcuC8sYlyDJ69DiMjCJbji71NVxfJxnioGHOjsfTYr3LyeB4QJioXChjypx-cpbPC7r0whvjrPpN3zK57e2me_vg%3D)] Acute Endangered Species 0.05 [ epa.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6MtG4C_13XSIcGbiMd7SFsGySycqFMaiUdv5BYjAdzrjZasCHGt0X3z1w8sowX1I23szbOC45QihYUXuD71UA2hv2Gd7bTDYjPIZH1V1csjDpVBudEyvmcuC8sYlyDJ69DiMjCJbji71NVxfJxnioGHOjsfTYr3LyeB4QJioXChjypx-cpbPC7r0whvjrPpN3zK57e2me_vg%3D)] Plants Acute Risk 1.0 [ epa.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6MtG4C_13XSIcGbiMd7SFsGySycqFMaiUdv5BYjAdzrjZasCHGt0X3z1w8sowX1I23szbOC45QihYUXuD71UA2hv2Gd7bTDYjPIZH1V1csjDpVBudEyvmcuC8sYlyDJ69DiMjCJbji71NVxfJxnioGHOjsfTYr3LyeB4QJioXChjypx-cpbPC7r0whvjrPpN3zK57e2me_vg%3D)] Acute Endangered Species 1.0 [ epa.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6MtG4C_13XSIcGbiMd7SFsGySycqFMaiUdv5BYjAdzrjZasCHGt0X3z1w8sowX1I23szbOC45QihYUXuD71UA2hv2Gd7bTDYjPIZH1V1csjDpVBudEyvmcuC8sYlyDJ69DiMjCJbji71NVxfJxnioGHOjsfTYr3LyeB4QJioXChjypx-cpbPC7r0whvjrPpN3zK57e2me_vg%3D)]
In the ecological risk assessment for this compound, the EPA concluded the following:
Aquatic Life: There are no acute or chronic risk LOC exceedances for freshwater or estuarine/marine fish and invertebrates. regulations.gov this compound is categorized as moderately toxic to freshwater fish and slightly toxic to aquatic invertebrates on an acute basis. mda.state.mn.us
Terrestrial Animals: For birds and mammals, this compound is considered slightly toxic on an acute oral basis. mda.state.mn.us While some chronic LOCs were exceeded for certain size-classes of mammals, the EPA noted these were based on conservative, worst-case screening assumptions. regulations.gov
Pollinators: this compound is classified as practically non-toxic to adult honeybees on an acute oral and contact basis. However, LOCs were exceeded for adult chronic exposure and for larval acute and chronic exposure. mda.state.mn.usregulations.gov
Non-Target Plants: As an herbicide, there is a potential for direct adverse effects on non-target terrestrial and aquatic plants. mda.state.mn.usregulations.gov
Consideration of Formulation Coformulants in Ecotoxicity Studies
The specific identity and concentration of co-formulants in most pesticide formulations are often protected as confidential business information. alanplewis.com This makes a detailed public assessment of their specific contribution to the ecotoxicity of this compound products challenging. However, the regulatory practice of evaluating the formulated product acknowledges that the presence of co-formulants can alter the toxicological profile compared to the active ingredient alone. researchgate.netnih.gov Research on other pesticides has shown that co-formulants and adjuvants can substantially increase the toxicity of a formulation to non-target organisms like amphibians. nih.gov Therefore, considering the complete formulation is a critical component of a comprehensive environmental risk assessment. nih.gov
Bioaccumulation Potential in Aquatic Food Chains
Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its loss, leading to a buildup of the substance in the organism's tissues. nih.gov For pesticides, a high bioaccumulation potential can lead to biomagnification, where the concentration increases at successively higher levels in the food chain. mdpi.com
Octanol-Water Partition Coefficient (log Kow): this compound has a low log Kow of 2.96, indicating a lower propensity to partition from water into fatty tissues. regulations.gov
Bioconcentration Factor (BCF): Studies have determined BCF values for this compound to be between 28 and 32 L/kg. regulations.gov These low values suggest that the rate of uptake into aquatic organisms from the water is minimal.
Depuration Studies: In studies with whole fish, 82% to 92% of this compound residues were eliminated from the organism within 56 days after exposure, demonstrating a high rate of depuration. regulations.gov
These combined data points strongly indicate that this compound has a low potential to accumulate in aquatic organisms and is unlikely to pose a significant risk of biomagnification through the aquatic food chain. regulations.gov
Interactive Data Table: this compound Bioaccumulation Parameters
Parameter Value Significance Reference Log Kow 2.96 Low potential to partition into fatty tissue. [ regulations.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEohfQRl_NFhcfeg1rqocOsXLO6cN1vTZQlADJGOq2ruSf2wGaQeyemIda5S9Ad3Pui_Ax3U-TPYQ6R08EoUvJ26zZYXFvlG0mKNj_v0PU8FIC1rNORSnwM2-tUYTGgEskw0cBzVE8ov5T1MZtVIapTlbuzIupuiHmIdGXUhvby-AAS)] Bioconcentration Factor (BCF) 28 - 32 L/kg Low potential for concentration in aquatic organisms. [ regulations.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEohfQRl_NFhcfeg1rqocOsXLO6cN1vTZQlADJGOq2ruSf2wGaQeyemIda5S9Ad3Pui_Ax3U-TPYQ6R08EoUvJ26zZYXFvlG0mKNj_v0PU8FIC1rNORSnwM2-tUYTGgEskw0cBzVE8ov5T1MZtVIapTlbuzIupuiHmIdGXUhvby-AAS)] Depuration Rate 82% - 92% elimination in 56 days Rapidly eliminated from fish tissues. [ regulations.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGInj8OSYOffhGpX_--OU2gj6K0EocuNrGIUqJn2XSdxqYriCcU78DXCkGEjcNh5n79p2tKA8n3WaDMrIVqvC5CKTn_byjBdXi_KlDwTlmtWbc0x_jItsm6ML2D-DwO0eUCfisCy4zfSmd87xVZbWtrKvjZrBhtRlFxV8lO-pS0tXtb)]
Endocrine Disrupting Potential in Non-Target Organisms
Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action in an organism. mdpi.combeyondpesticides.org Some pesticides have been identified as having endocrine-disrupting properties, potentially causing adverse effects on the development, reproduction, and other hormonally mediated processes in non-target organisms. beyondpesticides.org
In toxicological studies, high doses of this compound have been observed to affect the thyroid gland in rats and mice. researchgate.net Based on the presence of treatment-related thyroid follicular cell adenomas in male rats, the U.S. EPA has classified this compound as having “Suggestive Evidence of Carcinogenic Potential.” regulations.gov The thyroid is a critical component of the endocrine system in vertebrates, regulating metabolism and development. beyondpesticides.org The observation of effects on the thyroid gland indicates a potential for this compound to interact with the endocrine system of non-target organisms. regulations.govresearchgate.net
Herbicide Resistance Management and Weed Ecology
Mechanism of Resistance to VLCFA Inhibitors
The evolution of weed populations resistant to VLCFA inhibitors is a growing concern. As of August 2023, 13 weed species, including 11 monocots and two dicots (Palmer amaranth and waterhemp), have documented resistance to this herbicide group. cambridge.orgresearchgate.net Resistance can be broadly categorized into two types: target-site resistance and non-target-site resistance. cambridge.org
Target-site resistance (TSR) occurs due to genetic mutations within the target enzyme that reduce the herbicide's binding affinity. cambridge.org For VLCFA inhibitors, the target site is the VLCFA elongase complex, specifically the condensing enzyme VLCFA synthase. cambridge.orgillinois.edu This enzyme has a conserved cysteine residue in its active site that is crucial for its function and is the site of action for the herbicide. cambridge.orgresearchgate.net
However, the evolution of resistance to VLCFA inhibitors has been relatively slow compared to other herbicide groups like ALS or PSII inhibitors. cambridge.org Several factors may contribute to this, including the potential for low mutation frequencies in the genes encoding the condensing enzymes and the genetic redundancy of fatty acid elongases. cambridge.org While research into specific target-site mutations conferring resistance to VLCFA inhibitors is ongoing, it is not considered the primary mechanism of resistance observed in the field. cambridge.orgcambridge.org Further investigation is needed to fully elucidate the role of target-site alterations in resistance to herbicides like pethoxamid. cambridge.org
Non-target-site resistance (NTSR) is a more common and complex mechanism of resistance to VLCFA inhibitors. cambridge.orgmdpi.com NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site, such as decreased absorption or translocation, or more commonly, enhanced herbicide metabolism. nih.govresearchgate.net
Enhanced metabolism is a significant NTSR mechanism where resistant plants can detoxify the herbicide at a faster rate than susceptible plants. nih.gov This process is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). nih.govfrontiersin.org
Cytochrome P450s (P450s): These enzymes can detoxify herbicides through oxidation. cambridge.org Studies have suggested the involvement of P450s in conferring resistance to VLCFA inhibitors in certain weed populations. cambridge.org For instance, the use of P450 inhibitors like malathion has been shown to increase the sensitivity of resistant waterhemp populations to S-metolachlor, a fellow VLCFA inhibitor. nih.gov
Glutathione S-transferases (GSTs): GSTs are involved in the conjugation of herbicides with glutathione, rendering them non-toxic. cambridge.org This mechanism has been implicated in resistance to chloroacetamide herbicides in various weed species. cambridge.org Enhanced GST activity can lead to cross-resistance to multiple VLCFA inhibitors. nih.gov
The table below summarizes key research findings on non-target-site resistance to VLCFA inhibitors.
| Weed Species | Herbicide(s) | Implicated NTSR Mechanism | Key Finding |
| Lolium rigidum (Rigid Ryegrass) | Triallate, Prosulfocarb, S-metolachlor, Metazachlor, Pyroxasulfone | Enhanced metabolism (P450s and GSTs) | Populations showed cross-resistance to multiple VLCFA inhibitors, suggesting metabolism-based resistance. cambridge.org |
| Amaranthus tuberculatus (Waterhemp) | S-metolachlor, Pyroxasulfone | Enhanced metabolism (P450s) | The P450 inhibitor malathion increased the sensitivity of resistant populations to S-metolachlor. nih.gov |
| Alopecurus myosuroides (Black-grass) | Flufenacet | Enhanced metabolism (GSTs) | Resistant populations exhibited enhanced metabolism of the herbicide due to conjugation by GSTs. nih.gov |
This compound as a Tool in Resistance Management Programs
The introduction of new active ingredients like this compound is vital for developing sustainable weed management strategies. mda.state.mn.us Its unique mode of action makes it a valuable tool for managing and delaying the evolution of herbicide resistance. epa.govcambridge.org
To mitigate the selection pressure for resistance, it is crucial to rotate herbicides with different modes of action. ksu.edugrowiwm.org this compound, as a Group 15 herbicide, provides an effective rotational partner for herbicides from other groups. mda.state.mn.usepa.gov Integrating this compound into a long-term herbicide rotation plan helps to control weeds that may have developed resistance to other commonly used herbicides and prevents the selection of resistant biotypes. growiwm.org A diversified herbicide program that includes different effective modes of action is a cornerstone of proactive resistance management. growiwm.orgnewprairiepress.org
Herbicide resistance in problematic weeds like barnyardgrass (Echinochloa crus-galli) and red rice (Oryza sativa) poses a significant challenge to crop production. cambridge.orgbioone.org this compound has shown efficacy in controlling these and other difficult-to-control weeds, making it a valuable component of integrated weed management programs. bioone.orgagropages.com
Research has demonstrated the potential of this compound in rice cropping systems, where resistance to other herbicides is widespread. cambridge.orgbioone.org Field trials have shown that this compound-containing programs can provide effective control of barnyardgrass. cambridge.orgbioone.org For example, programs that included clomazone (B1669216) followed by a post-emergence application of this compound in combination with quinclorac (B55369) or imazethapyr (B50286) resulted in high levels of barnyardgrass control. bioone.org The introduction of this compound provides a much-needed alternative mode of action for managing resistant grass weeds in rice. cambridge.orgresearchgate.net
The following table presents data from a study on the efficacy of this compound-containing programs for barnyardgrass control in rice.
| Herbicide Program | Application Timing | Barnyardgrass Control (%) - Colt, AR | Barnyardgrass Control (%) - Lonoke, AR |
| Clomazone fb this compound + Quinclorac | PRE fb 3-4 leaf rice | ≥95 | ≥93 |
| Clomazone fb this compound + Imazethapyr | PRE fb 3-4 leaf rice | ≥95 | ≥93 |
| This compound alone | Delayed PRE | 92-96 | Not Reported |
Data synthesized from research findings. cambridge.orgbioone.org
Synergistic Herbicide Combinations
Herbicide synergy occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. ufl.edu Tank-mixing herbicides with different modes of action can broaden the weed control spectrum and may also help in managing resistance. biorxiv.orgawsjournal.org
While extensive research on synergistic combinations with this compound is ongoing, some potential partnerships have been identified. For instance, a patent application has described a synergistic herbicidal combination of this compound and picloram, a synthetic auxin herbicide. google.com The development of synergistic herbicide mixtures is a promising strategy for enhancing weed control and managing the evolution of herbicide resistance. biorxiv.org
Weed Control Efficacy in Diverse Cropping Systems
This compound is recognized for its broad-spectrum activity against economically significant grasses and some broadleaf weeds. epa.gov Its efficacy has been evaluated in various application timings and cropping systems.
This compound is effective as a systemic herbicide for pre-plant, pre-emergence, and early post-emergence weed control. mda.state.mn.usepa.gov It is designed to control most annual grasses and certain broadleaf weeds by inhibiting the growth of seedling shoots and roots soon after germination. mda.state.mn.usepa.gov Because it acts on seedling growth, it will not control weeds that have already emerged. mda.state.mn.us The herbicide is taken up by the shoots and roots of emerging weeds, making it a soil-applied, residual herbicide. epa.gov
Rice (Oryza sativa)
In drill-seeded rice, this compound has shown potential as a unique site of action for controlling herbicide-resistant weeds. bioone.org It is effective when applied as a delayed pre-emergence (DPRE) treatment. cambridge.orgcambridge.org Research has indicated that this compound provides good control of barnyardgrass and suppression of weedy rice. cambridge.orgresearchgate.net In one study, this compound applied alone achieved 92% to 96% control of barnyardgrass. cambridge.org While some minor crop injury was observed in studies, rice plants generally recovered, and yields were not negatively impacted compared to untreated controls. cambridge.orgbioone.org These findings suggest this compound is a viable option for inclusion in rice herbicide programs to combat difficult-to-control and resistant weeds. cambridge.orgresearchgate.net
Rocket (Eruca vesicaria)
Field experiments have been conducted to assess the efficacy and selectivity of this compound as a pre-emergent herbicide in rocket crops. researchgate.netrepec.orgagriculturejournals.cz this compound demonstrated excellent efficacy against several key weed species. researchgate.netrepec.orgcabidigitallibrary.org Notably, it provided strong control of Echinochloa crus-galli, Lamium purpureum, Lamium amplexicaule, and Veronica persica. repec.orgagriculturejournals.cz At higher application rates, it also controlled Chenopodium species. repec.orgagriculturejournals.cz In these studies, this compound was found to be selective for rocket, and in some cases, its application resulted in an increased crop yield. researchgate.netrepec.orgagriculturejournals.cz
Table 1: Weed Control Efficacy of this compound in Rocket Crop This table summarizes the effectiveness of this compound on various weed species found in rocket cultivation based on research findings. researchgate.netrepec.orgagriculturejournals.czcabidigitallibrary.org
| Weed Species | Scientific Name | Efficacy Level |
| Common barnyardgrass | Echinochloa crus-galli | Excellent |
| Red dead-nettle | Lamium purpureum | Excellent |
| Henbit dead-nettle | Lamium amplexicaule | Excellent |
| Persian speedwell | Veronica persica | Excellent |
| Common purslane | Portulaca oleracea | Excellent |
| Many-seeded goosefoot | Chenopodium polyspermum | Good (at higher rates) |
| Lambsquarters | Chenopodium album | Good (at higher rates) |
The efficacy of this compound is highly dependent on soil moisture. researchgate.netresearchgate.net Adequate moisture is required to activate the herbicide in the soil, allowing it to be taken up by germinating weeds. epa.govpurdue.edu Dry conditions following application can reduce its effectiveness. epa.gov
Research has shown that the phytotoxic activity of this compound is greatest under high soil moisture conditions and decreases as soil moisture content declines. researchgate.netresearchgate.net This is because its activity is primarily dependent on its concentration in the soil water, and soil moisture affects the absorption of the herbicide by plant seedlings. researchgate.net If rainfall or irrigation of at least half an inch does not occur after application, weed control may be compromised. epa.gov
Analytical Methodologies for Pethoxamid and Metabolites
Sample Preparation Techniques for Environmental and Biological Matrices
Effective sample preparation is a crucial first step to isolate pethoxamid from complex matrices, remove interfering substances, and concentrate the analyte for accurate measurement. The choice of technique depends on the specific characteristics of the sample matrix, such as soil, water, or air.
Solvent extraction is a foundational technique for isolating this compound from solid and liquid samples. For soil and water, methods often involve extraction with an acetone:water mixture. epa.gov An analytical method for determining this compound and its metabolite MET-42 in soil involves a high-speed shake extraction with an organic solution, followed by further shakes in an aqueous/organic solution. epa.gov
A widely adopted and efficient method for pesticide residue analysis in various commodities is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. quechers.euiaea.org The QuEChERS procedure involves an extraction and partitioning step using an organic solvent (typically acetonitrile) and a salt solution, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interferences like sugars, lipids, and pigments. iaea.orgsigmaaldrich.comwaters.com The U.S. Environmental Protection Agency has noted a multi-residue QuEChERS-based method (Method No. AGR/MOA/PTX-8) for the determination of this compound in plant commodities and a similar method for livestock commodities. federalregister.gov
The general QuEChERS workflow consists of the following steps:
A homogenized sample (10-15 g) is weighed into a centrifuge tube. waters.com
Acetonitrile (B52724) is added, and the sample is shaken vigorously. quechers.eu
Extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium acetate, or sodium citrate) are added to induce phase separation and adjust pH. quechers.euwaters.com
After centrifugation, an aliquot of the upper acetonitrile layer is transferred to a clean tube for d-SPE. quechers.eu
The d-SPE cleanup tube contains sorbents like primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove residual water. sigmaaldrich.com
The cleaned-up extract is then ready for analysis by chromatographic methods. quechers.eusigmaaldrich.com
| Matrix | Extraction Method | Key Solvents/Reagents | Reference |
|---|---|---|---|
| Plant & Livestock Commodities | QuEChERS | Acetonitrile, Magnesium Sulfate, PSA | federalregister.gov |
| Soil | High-Speed Shake Extraction | Acetonitrile, Steel Balls | epa.govepa.gov |
| Soil & Water | Solvent Extraction & SPE | Acetone:water, Hexane, Dichloromethane | epa.gov |
For analyzing this compound in air, a common technique involves trapping the analyte on a solid sorbent material, followed by solvent extraction. A validated method for the determination of this compound in air utilizes TENAX® adsorbent tubes. epa.gov The sample preparation process involves drawing a known volume of air through the tube, after which the trapped this compound is desorbed from the sorbent material for analysis.
The extraction procedure from TENAX tubes is as follows:
The TENAX adsorbent and glass wool filters are transferred from the sampling tube into a polypropylene centrifuge tube. epa.gov
An extraction solvent, methanol (B129727)/ultra-pure water (75/25, v/v), is added to the tube. epa.gov
The tube is ultra-sonicated for approximately 30 minutes to desorb this compound from the sorbent. epa.gov
The sample is vortexed, and after allowing the contents to settle, an aliquot of the supernatant is taken for further dilution and analysis. epa.gov
Chromatographic and Spectrometric Detection Methods
Following sample preparation, chromatographic techniques are employed to separate this compound from other components in the extract. Mass spectrometry is then used for highly sensitive and selective detection and quantification.
LC-MS/MS is the most frequently used technique for the analysis of this compound residues in soil, water, food, and air. epa.govresearchgate.net This method offers high sensitivity and selectivity, making it ideal for detecting trace levels of the herbicide in complex matrices. researchgate.net The liquid chromatograph separates the analytes on a column (commonly a reverse-phase C18 column), after which the eluent is ionized (e.g., by electrospray ionization - ESI) and introduced into the tandem mass spectrometer. ca.gov The mass spectrometer operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion for this compound is selected, fragmented, and one or more specific product ions are monitored for quantification, ensuring reliable identification. researchgate.netca.gov
Validated LC-MS/MS methods have been established for various matrices:
Air: this compound extracted from TENAX tubes is diluted in an acetonitrile/ultra-pure water mixture prior to quantification by LC-MS/MS, with a limit of quantification (LOQ) of 6 µg/m³. epa.gov
Water: For drinking water, a method has been validated with an LOQ of 0.1 µg/L. epa.gov The analysis is performed by LC-MS/MS using two mass transitions for confirmation. epa.gov
Soil: An analytical method for this compound and its metabolite MET-42 in soil uses LC/MS/MS for detection, achieving an LOQ of 10 ppb. epa.gov
| Matrix | Method | Limit of Quantification (LOQ) | Key Parameters |
|---|---|---|---|
| Air | LC-MS/MS | 6 µg/m³ | Extraction from TENAX sorbent |
| Drinking Water | LC-MS/MS | 0.1 µg/L | Analysis using two mass transitions |
| Soil | LC-MS/MS | 10 ppb | Analysis of this compound and MET-42 |
Gas chromatography, particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a powerful tool for multi-residue pesticide analysis. hpst.cznih.govgcms.cz For compounds that are sufficiently volatile and thermally stable, GC offers high-resolution separation. restek.com While LC-MS/MS is more commonly cited for this compound, GC-based methods have also been developed for the compound. An early method for this compound in soil and water involved a cleanup by solid-phase extraction (SPE) followed by quantification using gas chromatography with electron capture detection (GC-ECD). epa.gov Modern GC-MS/MS systems provide enhanced sensitivity and selectivity compared to older detectors, reducing matrix interference and allowing for the reliable quantification of numerous pesticides in a single run. hpst.czrestek.com
Electroanalytical Methods for Determination
As a fast and cost-effective alternative to chromatographic methods, electroanalytical techniques have been explored for this compound determination. researchgate.net These methods measure electrical parameters, such as current or potential, which are related to the concentration of the analyte. azolifesciences.com
A study reported the first electrochemical behavior of this compound, developing a quantification method based on its oxidation on a boron-doped diamond electrode. researchgate.net The determination was performed using square wave voltammetry in a Britton-Robinson buffer solution at pH 4.
| Parameter | Value/Condition |
|---|---|
| Technique | Square Wave Voltammetry |
| Electrode | Boron-doped diamond |
| Medium | Britton-Robinson buffer (pH 4) |
| Anodic Potential | 1.35 V (vs Ag/AgCl) |
| Linear Working Range | 3 to 100 µM |
| Limit of Detection (LOD) | 1.37 µM |
This electroanalytical procedure was successfully applied to determine this compound in standard and spiked river water samples, demonstrating its potential as a simple and inexpensive screening tool.
Method Validation and Quantification Limits (LOQ)
The validation of analytical methods is critical for ensuring the reliability and accuracy of data generated for this compound and its metabolites. Regulatory guidelines, such as those from the U.S. Environmental Protection Agency (EPA) and European authorities (SANCO), provide frameworks for these validation studies. epa.goveuropa.eu The primary goal is to demonstrate that a specific analytical procedure is fit for its intended purpose. For this compound, methods are typically validated to establish key performance parameters, including the limit of quantification (LOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Validation is performed across the various matrices where this compound residues may be found. For instance, an independent laboratory validation of the analytical method M-80127-000 was conducted for the determination of this compound and its metabolite MET-42 in soil using liquid chromatography with tandem mass spectrometry (LC/MS/MS). epa.gov This validation targeted an LOQ of 10 ppb (ng/g). epa.gov Similarly, analytical methods for determining this compound in water have been validated with an LOQ of 0.1 µg/L for both drinking and surface water. epa.gov For air monitoring, a method has been validated with an LOQ of 6 µg/m³. epa.gov These validation studies typically involve analyzing a set number of replicate samples fortified at the LOQ and, often, at a higher concentration (e.g., 10x LOQ) to confirm the method's performance across a range of concentrations. epa.govepa.gov
Accuracy, Precision, and Sensitivity in Various Matrices (Soil, Water, Food, Feed, Air, Body Fluids)
The performance of an analytical method is defined by its accuracy, precision, and sensitivity. Accuracy refers to the closeness of a measured value to the true value and is typically expressed as the percentage recovery of a known amount of analyte spiked into a blank matrix sample. Precision measures the degree of agreement among individual test results when the method is applied repeatedly and is expressed as the relative standard deviation (RSD). Sensitivity is the method's ability to detect and quantify low levels of the analyte, characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). mdpi.com
Detailed method validation studies have established these parameters for this compound and its metabolites in key environmental matrices.
Soil An independent validation of Method No. M-80127-000 for this compound and its metabolite MET-42 was performed in two different soil types. epa.gov The method uses LC/MS/MS for detection and quantification. epa.gov Fortification levels were set at the target LOQ of 10 ppb and at 100 ppb. epa.gov Another validated method for soil achieves an even lower LOQ of 0.01 mg/kg. epa.gov
| Analyte | Matrix | Method | LOQ | Fortification Levels | Key Findings |
|---|---|---|---|---|---|
| This compound & MET-42 | Soil (2 types) | M-80127-000 (LC/MS/MS) | 10 ppb | 10 ppb and 100 ppb | The method was successfully validated in an independent laboratory trial. epa.gov |
| This compound | Soil (Sandy Loam) | LC/MS/MS | 0.01 mg/kg | 0.01 mg/kg (LOQ) and 0.1 mg/kg (10xLOQ) | Validation included 5 replicate specimens at each fortification level. epa.gov |
Water For water matrices, analytical procedures have been validated for both drinking and surface water. epa.gov These methods typically involve a solid-phase extraction (SPE) step to concentrate the analyte from the water sample before analysis by LC/MS/MS. epa.gov The validation is performed by analyzing replicate samples fortified at the LOQ and 10 times the LOQ. epa.gov
| Analyte | Matrix | Method | LOQ | LOD | Fortification Levels |
|---|---|---|---|---|---|
| This compound | Drinking Water, Surface Water | SPE, LC/MS/MS | 0.1 µg/L | 0.02 µg/L | 0.1 µg/L (LOQ) and 1.0 µg/L (10xLOQ) epa.gov |
Air A specific method for the determination of this compound in air has been validated according to European guidelines (SANCO/825/00 rev.8.1). epa.gov The method involves drawing a standardized volume of air through a sorbent tube, followed by solvent extraction and LC/MS/MS analysis. epa.gov
| Analyte | Matrix | Method | LOQ | Fortification Level | Key Findings |
|---|---|---|---|---|---|
| This compound | Air | AGR/MOA/PTX-10 (LC/MS/MS) | 6 µg/m³ | 6 µg/m³ | Validation included 5 specimens fortified at the LOQ level. epa.gov |
Food, Feed, and Body Fluids While general regulatory guidelines and multi-residue methods exist for the analysis of pesticides in food, feed, and body fluids, specific validation reports detailing the accuracy, precision, and sensitivity for this compound in these matrices were not available in the consulted research. europa.eueurl-pesticides.eu Monitoring methods are required for enforcement of maximum residue limits (MRLs) in food and feed, and for biomonitoring in body fluids. europa.eu Such methods would typically be validated to an LOQ at or below the established MRL, which is often the default of 0.01 mg/kg for food and feed. europa.eu Human biomonitoring often involves the analysis of metabolites in urine or blood to assess exposure. hh-ra.orgcdc.gov
Monitoring Methods for Environmental Residues (Groundwater, Surface Water, Soil, Air)
Monitoring for this compound in the environment is essential for assessing its potential impact and ensuring compliance with environmental quality standards. This involves collecting samples from various environmental compartments and analyzing them using validated, sensitive methods.
Groundwater and Surface Water Monitoring programs for pesticides in groundwater and surface water are often established by state or national authorities to protect water resources. usgs.gov These programs involve a network of sampling sites in areas with significant pesticide use. usgs.gov For this compound, which has high water solubility, monitoring of surface water and shallow groundwater serves as an early warning system to detect potential contamination. usgs.govmda.state.mn.us The typical methodology involves:
Sampling: Collection of water samples from designated wells, streams, rivers, and reservoirs. mdpi.com
Extraction: For compounds like this compound, solid-phase extraction (SPE) using C18 cartridges is a common technique to extract and concentrate the analyte from large volume water samples (e.g., 100 mL). epa.gov
Analysis: The resulting extracts are analyzed using highly selective and sensitive techniques, predominantly liquid chromatography with tandem mass spectrometry (LC-MS/MS). This multi-residue method allows for the simultaneous detection and quantification of numerous pesticides at very low levels. epa.govmdpi.com
Soil Soil monitoring is crucial to understand the persistence and mobility of this compound and its degradates, such as MET-42. mda.state.mn.usresearchgate.net Monitoring strategies often involve:
Sampling: Systematic collection of soil cores from agricultural fields where this compound has been applied. Sampling may be conducted at different depths to assess leaching potential. researchgate.net
Extraction: Residues are extracted from soil samples using organic solvents. A common procedure involves shaking a 20g soil specimen with an acetone/water mixture. epa.gov
Analysis: After centrifugation and cleanup, the extracts are analyzed by LC-MS/MS to determine the concentration of this compound and relevant metabolites. epa.govepa.gov
Air Monitoring airborne residues of this compound is important for assessing exposure via spray drift or volatilization. Standard methods for air monitoring include:
Sampling: Active air sampling is performed by drawing a known volume of air through a sorbent tube (e.g., ORBO™ 402 Tenax®) using a calibrated pump. epa.gov This traps the pesticide from the air onto the sorbent material. epa.govalsglobal.com
Extraction: The sorbent material is subsequently extracted in a laboratory using a solvent mixture, such as methanol/water. epa.gov
Analysis: The extract is then analyzed, typically by LC-MS/MS, to quantify the amount of this compound captured, which is then related back to the volume of air sampled to determine the atmospheric concentration. epa.gov
Toxicological Considerations and Human Health Risk Assessment
Toxicological Profile and Database Adequacy
The toxicological database for the herbicide pethoxamid is considered sufficient for the purposes of characterizing its toxicity and quantifying risks associated with its current uses. regulations.gov Regulatory bodies have determined that the existing data, which includes developmental toxicity studies in rats and rabbits, a two-generation reproduction study in rats, and an acute neurotoxicity study in rats, is adequate for risk assessment. regulations.gov Consequently, requirements for certain studies, such as subchronic neurotoxicity, subchronic inhalation, comparative thyroid assay, and immunotoxicity studies, have been waived based on a weight-of-evidence approach. regulations.gov
Carcinogenic Potential and Weight-of-Evidence Approach
This compound is classified as having “suggestive evidence of carcinogenic potential.” regulations.govregulations.govmda.state.mn.us This classification is based on the observation of treatment-related thyroid follicular cell adenomas, which occurred in male rats only. regulations.govregulations.gov Additionally, benign hepatocellular adenomas were observed in mice. regulations.govregulations.gov
Regulatory Classification of Carcinogenic Potential
| Classification | Description |
|---|
Thyroid Hormone Homeostasis Perturbation and Enzyme Induction Mechanisms
Studies have shown that this compound can disrupt thyroid hormone homeostasis in rats. nih.gov The mechanism of this disruption is believed to be through the induction of hepatic metabolizing enzymes, a mode of action (MoA) observed with other non-genotoxic chemicals that cause thyroid hyperplasia in rodents. nih.gov
A study involving oral administration of this compound to rats for seven days resulted in a significant increase in mean liver weights, similar to the effects of phenobarbital, a known enzyme inducer. nih.gov This treatment led to lower serum concentrations of total thyroxine (T4), suggesting an increased clearance of the hormone from the bloodstream. nih.gov Further investigation in bile-duct cannulated rats showed that this compound treatment increased the excretion of T4 into the bile. nih.gov This indicates that this compound perturbs thyroid hormone balance by enhancing the elimination of T4, likely through the induction of enzymes such as uridine (B1682114) diphosphate (B83284) glucuronosyl transferase (UGT). nih.gov
Effects of this compound on Rat Thyroid Hormone Disposition
| Treatment Group | Mean Liver Weight | Serum T4 Radioactivity (Cmax and AUC0-4) | Biliary Excretion of Administered Radioactivity |
|---|---|---|---|
| Control | Baseline | Baseline | 7.96 ± 0.38% |
| This compound (PXA) | Significantly Increased | Lower than control | 11.99 ± 2.80% |
Data from a study on bile-duct cannulated rats. nih.gov
The observed effects of this compound on the thyroid in rodents are considered to have low relevance to humans. nih.gov This is due to significant species-specific differences in thyroid hormone physiology, particularly in the transport and metabolism of T4. nih.govnih.govepa.gov
A key difference is the presence of high-affinity thyroid-binding globulin (TBG) in humans, which is absent in rats. nih.govepa.gov TBG binds to T4 in the blood, leading to a much longer half-life of T4 in humans (5-9 days) compared to rats (approximately 12 hours). epa.gov The lack of TBG in rats results in a higher turnover and hepatic clearance of T4, making their thyroid-pituitary axis significantly more active than in humans. nih.govepa.gov Consequently, rodents are more susceptible to disruptions in thyroid hormone homeostasis caused by hepatic enzyme inducers. nih.govnih.gov The liver enzyme induction mode of action for thyroid hyperplasia, as seen with phenobarbital and suggested for this compound, is therefore considered rodent-specific. nih.gov
In Vitro Studies on Cellular Effects
In vitro studies using the human liver carcinoma cell line, HepG2, have been conducted to assess the cytotoxic effects of this compound. nih.gov One study demonstrated that this compound was cytotoxic to HepG2 cells, with cell viability being significantly affected starting at a concentration of 1 part per million (ppm) after 24 hours of exposure. nih.govresearchgate.net Interestingly, increasing the concentration of this compound from 10 to 500 ppm resulted in a flattened dose-response curve. nih.gov Morphological alterations in the cells were also observed following exposure to this compound. nih.gov
The same in vitro study on HepG2 cells also investigated the effects of this compound on fatty acid accumulation and the expression of certain proteins. nih.gov In a nonalcoholic fatty liver disease (NAFLD) cell model, low-dose exposure to this compound enhanced the intracellular storage of lipid droplets. nih.gov
Furthermore, the expression of cytochrome c was examined. nih.gov While fatty acid treatment alone upregulated cytochrome c expression, subsequent exposure to low doses of this compound led to a reduction in its expression. nih.gov This downregulation of cytochrome c suggests that this compound may not induce herbicide resistance through this pathway and that the cells may be initiating detoxification strategies that could lead to cell death to prevent further damage. nih.gov Due to massive cell death, the effects of high doses of this compound on these parameters could not be analyzed. nih.gov
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Phenobarbital |
| Thyroxine (T4) |
| Uridine diphosphate glucuronosyl transferase (UGT) |
Genotoxicity and Cytotoxicity Studies on Model Organisms (e.g., Allium cepa cells)
The genotoxic and cytotoxic potential of this compound has been investigated using the Allium cepa (onion) root chromosomal aberration assay. nih.govresearchgate.net This plant-based model is widely used to assess the effects of chemical substances on genetic material and cell division. researchgate.net Studies have focused on evaluating root growth, mitotic index, the frequency of chromosomal aberrations, and DNA damage. nih.govresearchgate.net
Research on Allium cepa has demonstrated that this compound exposure leads to significant cytotoxic and genotoxic effects in a concentration- and time-dependent manner. nih.govresearchgate.net
Mitotic Index (MI): The mitotic index, which is a measure of the proportion of cells undergoing division, was found to decrease as the concentration of this compound and the duration of exposure increased. nih.govresearchgate.net This reduction in cell division indicates a cytotoxic effect. nih.gov
Chromosomal Aberrations (CAs): this compound exposure induced a variety of chromosomal aberrations in the Allium cepa root cells. nih.gov The frequency of these aberrations increased with higher concentrations and longer exposure times. researchgate.net Observed abnormalities included:
Disturbed ana-telophase
Chromosome laggards
Stickiness
Anaphase bridges nih.govresearchgate.net
DNA Damage: The alkaline comet assay, a method for detecting DNA damage in individual cells, revealed that this compound caused a significant increase in DNA damage in the onion root cells. nih.govresearchgate.net
The table below summarizes the key findings from the Allium cepa assay on this compound.
| Endpoint Assessed | Observation | Implication |
| Root Growth | Statistically significant decrease in a concentration-dependent manner. nih.gov | Cytotoxicity, inhibition of cell elongation and division. |
| Mitotic Index (MI) | Concentration- and time-dependent decreases. nih.gov | Cytotoxicity, mitodepressive action. dergipark.org.tr |
| Chromosomal Aberrations (CAs) | Statistically significant increase in a concentration- and time-dependent manner. nih.gov | Genotoxicity, clastogenic effects. |
| DNA Damage (Comet Assay) | Statistically significant increase. nih.gov | Genotoxicity, DNA strand breaks. |
To understand the mechanisms behind this compound's genotoxicity, molecular docking studies have been performed. nih.govresearchgate.net These computational simulations evaluate the binding affinity of a molecule to a target macromolecule, such as DNA or specific enzymes. nih.gov
The studies revealed that this compound binds selectively to the GC-rich regions located in the minor groove of the DNA structure. nih.govresearchgate.net This interaction with DNA is a potential mechanism for the observed DNA damage and chromosomal aberrations. nih.gov
Furthermore, molecular docking showed that this compound has a remarkable binding affinity for all the synthase enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs). nih.govresearchgate.net The inhibition of VLCFA synthesis is a known herbicidal mode of action for chloroacetamides. researchgate.net The research concluded that the genotoxicity and cytotoxicity induced by this compound may result from the compound's multiple binding capabilities with both DNA and VLCFA synthases. nih.govresearchgate.net
Dietary Exposure and Risk Estimates (Food and Drinking Water)
Dietary risk assessments for pesticides consider the aggregate exposure from residues in food and drinking water. fao.org For this compound, the U.S. Environmental Protection Agency (EPA) has conducted such assessments, identifying the parent compound as the sole residue of concern for its drinking water risk evaluation. mda.state.mn.us The chronic dietary risk, which combines exposure from both food and drinking water, was estimated to be below the EPA's level of concern. mda.state.mn.usregulations.gov An acute dietary risk assessment was not performed as no relevant acute toxicological effects were identified. mda.state.mn.us
The EPA uses modeling to estimate pesticide concentrations in drinking water derived from surface water or groundwater sources. epa.gov For this compound, the estimated drinking water concentrations (EDWCs) in surface water were calculated for acute, chronic, and long-term cancer risk assessments. mda.state.mn.us
The following table presents the EDWCs for this compound in surface water as determined by the EPA.
| Exposure Type | Estimated Drinking Water Concentration (EDWC) |
| Acute Exposure | 121 µg/L mda.state.mn.us |
| Chronic Exposure | 7.45 µg/L mda.state.mn.usfederalregister.gov |
| Cancer (30-year average) | 2.71 µg/L mda.state.mn.us |
Based on these EDWCs, the EPA concluded that the chronic dietary risk from food and drinking water is not of concern. mda.state.mn.us
Standard drinking water treatment processes can affect the concentration of pesticides. Studies have evaluated the effectiveness of chlorine dioxide in removing this compound from water. nih.gov
Research showed that treatment with chlorine dioxide was highly effective, achieving a 100% degradation of this compound in deionized water and 97% in river water. nih.gov The slightly lower efficiency in river water was attributed to the presence of dissolved organic matter, which also reacts with chlorine dioxide. nih.gov The treatment resulted in the formation of four degradation products. nih.gov Ecotoxicity tests on Daphnia magna indicated that the resulting mixture of degradation products was less toxic than the parent this compound compound. nih.gov
Occupational and Residential Exposure Assessments
Human health risk assessments for pesticides also evaluate potential non-dietary exposures for individuals who may come into contact with the substance in occupational or residential settings. regulations.gov
Occupational Exposure: For workers, exposure to this compound can occur during handling and application (occupational handler exposure) and when re-entering treated areas (post-application exposure). mda.state.mn.usregulations.gov The EPA's assessment of short- and intermediate-term inhalation exposure for occupational handlers resulted in Margins of Exposure (MOEs) ranging from 1,000 to 3,100,000, which are well above the level of concern (an MOE of 100). regulations.gov A dermal risk assessment was not conducted as a dermal endpoint was not selected. regulations.gov The risk estimates for occupational exposures were not of concern when using baseline attire, appropriate personal protective equipment, and adhering to the 12-hour restricted-entry interval (REI) specified on product labels. mda.state.mn.usregulations.gov
Residential Exposure: this compound is registered for use on residential turf, golf courses, and ornamental sites, which could result in residential exposures. mda.state.mn.usfederalregister.gov These products are intended for use by professional applicators. mda.state.mn.us The EPA assumes that because product labels require specific clothing and/or personal protective equipment, they will not be used by homeowners, and therefore a quantitative residential handler assessment was not conducted. federalregister.govregulations.gov
Potential post-application exposure for individuals, including children, in treated residential environments was assessed. federalregister.govregulations.gov The assessment for children aged 1 to <2 years old for incidental oral post-application exposure from treated turf resulted in MOEs ranging from 740 to 330,000, which are not of concern to the EPA. regulations.gov
Post-application Exposure for Children
Regulatory evaluations have considered the potential for children to be exposed to this compound following its application, particularly in residential settings such as treated turf. regulations.govregulations.gov The primary route of concern for post-application exposure in children is incidental oral exposure, which can occur through hand-to-mouth activities after contact with treated surfaces. regulations.govregulations.gov
A quantitative risk assessment for incidental oral post-application exposure was conducted for children aged 1 to less than 2 years old. regulations.govregulations.gov This assessment resulted in Margins of Exposure (MOEs) ranging from 740 to 330,000. regulations.govregulations.gov The established Level of Concern (LOC) for such exposure is an MOE of 100. regulations.govregulations.gov Since the calculated MOEs are significantly above this level, these potential exposures are not considered to be of concern. regulations.govregulations.gov
Furthermore, a short-term aggregate risk assessment was performed for this same age group. This assessment combined potential post-application residential exposures with background exposures from food and drinking water. regulations.gov The resulting aggregate MOE was 720, which is also above the LOC of 100, indicating that the combined short-term risk from these sources is not of concern. regulations.gov
It is noted that a quantitative assessment for dermal exposure for children in a post-application scenario was not conducted because a dermal endpoint for risk assessment was not selected. regulations.govregulations.gov
Table 1: this compound Post-application Incidental Oral Exposure for Children (1 to <2 years old)
| Exposure Scenario | Margin of Exposure (MOE) Range | Level of Concern (LOC) | Risk Conclusion |
|---|---|---|---|
| Incidental Oral Exposure from Treated Turf | 740 - 330,000 | 100 | Not of Concern |
| Short-term Aggregate (Residential + Dietary) | 720 | 100 | Not of Concern |
Occupational Inhalation Exposure
For individuals who handle and apply this compound in occupational settings, the primary route of exposure for risk assessment is inhalation. regulations.gov A dermal endpoint was not selected for this compound; therefore, only inhalation risks were quantitatively assessed for occupational handlers. regulations.govregulations.gov
The assessment considered short- and intermediate-term inhalation exposure for occupational handlers. regulations.gov The risk assessment for these scenarios resulted in MOEs ranging from 1,000 to 3,100,000. regulations.govregulations.gov With an LOC of 100, these MOEs are well above the level that would trigger concern, indicating a low potential for risk to occupational handlers via the inhalation route with baseline attire (i.e., no respirator). regulations.govregulations.gov
A quantitative non-cancer occupational post-application inhalation exposure assessment was not performed, based on the standard practices of the assessing agency at the time. regulations.gov To mitigate potential post-application exposure for workers re-entering treated fields, a Restricted-Entry Interval (REI) of 12 hours is specified on this compound product labels. regulations.govregulations.gov This 12-hour REI is considered adequate based on the acute toxicity profile of the this compound technical product. regulations.govregulations.gov
Table 2: this compound Occupational Handler Inhalation Exposure
| Exposure Duration | Margin of Exposure (MOE) Range | Level of Concern (LOC) | Risk Conclusion |
|---|---|---|---|
| Short- and Intermediate-Term | 1,000 - 3,100,000 | 100 | Not of Concern |
Advanced Research Directions and Future Perspectives
Investigation of Long-Term Environmental and Ecological Impacts
Long-term studies are essential to evaluate the persistence of pethoxamid and its potential cumulative effects on non-target organisms and environmental health.
The environmental persistence of this compound is a key factor influencing its potential for long-term impact. Field dissipation studies are designed to measure the rate at which a pesticide breaks down and moves in a real-world agricultural setting. usda.gov this compound is characterized as being relatively non-persistent in soil, with its primary degradation pathway being aerobic metabolism. mda.state.mn.usregulations.gov
Terrestrial field dissipation studies have demonstrated that this compound dissipates quickly, with half-lives (DT50) typically ranging from 4 to 13 days across various soil types and locations, including Texas, Iowa, California, and New York. regulations.govregulations.gov The herbicide residues are predominantly found in the upper layers of the soil (0-5 cm). regulations.govregulations.gov However, its dissipation and mobility are influenced by several factors:
Soil Type: this compound's mobility is classified as moderate, with organic carbon partition coefficient (Koc) values between 171 and 228 L/kg. mda.state.mn.us In soils with low Cation Exchange Capacity (CEC), such as sandy soils, there can be a greater risk of vertical transport. cabidigitallibrary.org
Weather Conditions: Adequate moisture is necessary to activate this compound for weed control. epa.gov Dry conditions following application can reduce its effectiveness. epa.gov Conversely, high precipitation can increase the vertical movement of the herbicide in the soil profile, particularly in soils with lower sorption capacity like Regosol. cabidigitallibrary.org
Organic Amendments: The application of organic amendments to soil has been shown to accelerate the dissipation of higher rates of this compound when compared to unamended soil. csic.es This suggests that such agricultural practices could help mitigate the herbicide's persistence and its potential negative impacts on soil microbial communities. csic.es
| Parameter | Value | Reference |
|---|---|---|
| Aerobic Soil Half-life (20°C) | 5.63 to 8.02 days | mda.state.mn.us |
| Terrestrial Field Dissipation DT50 | 4 to 13 days | regulations.govregulations.gov |
| Aqueous Photolysis Half-life (25°C) | 13.9 days | mda.state.mn.us |
| Mobility (Koc) | 171 to 228 L/kgoc | mda.state.mn.us |
| Water Solubility (20°C) | 400 mg/L | mda.state.mn.us |
While acute toxicity studies are fundamental, comprehensive assessments must include the potential for chronic effects resulting from long-term, low-level exposure to this compound in non-target species. The EPA's ecological risk assessment uses a quotient method, comparing exposure estimates to ecotoxicity values to determine if a level of concern (LOC) is exceeded. regulations.gov
Terrestrial Animals: On a chronic basis, the risk to non-listed bird species is considered low. regulations.gov However, chronic risk is expected for mammals of all sizes that forage on treated vegetation (short grass, tall grass, and broadleaf plants) and insects. regulations.gov
Aquatic Ecosystems: There are no acute or chronic risk LOC exceedances for freshwater or marine fish and invertebrates. regulations.gov this compound is not expected to bioaccumulate significantly in aquatic food chains, with studies showing 82-92% of residues eliminated from fish within 56 days post-exposure. regulations.gov The primary concern in aquatic environments is for non-target plants. Risk quotients for aquatic vascular and non-vascular plants exceed the EPA's LOC, indicating a potential for adverse effects. regulations.gov Research on the aquatic macrophyte Lemna minor showed that this compound is toxic and has the potential to cause long-term adverse environmental effects. pesting.org.rs
Pollinators: this compound is classified as practically non-toxic to adult honeybees on an acute oral and contact basis. mda.state.mn.us However, the EPA's level of concern was exceeded for chronic exposure in adult bees and for both acute and chronic exposure in bee larvae. mda.state.mn.us Label instructions, such as restricting application after corn reaches a certain height, are intended to minimize this exposure. mda.state.mn.us
Soil Microorganisms: The application of pesticides can alter the activity, abundance, and structure of soil microbial communities. csic.es Studies on this compound's effect on soil microbial structure, using methods like Phospholipid Fatty Acid (PLFA) analysis, have shown that the impact can be influenced by the herbicide application rate and the presence of organic amendments. csic.es
| Taxa | Chronic Risk Finding | Reference |
|---|---|---|
| Birds | Risk is expected to be low. | regulations.gov |
| Mammals | Chronic risk is expected for all-sized mammals foraging on treated areas. | regulations.gov |
| Aquatic Fish & Invertebrates | No chronic risk LOC exceedances. Not expected to bioaccumulate. | regulations.gov |
| Aquatic Plants | Risk estimates exceed LOC for vascular and non-vascular plants. | regulations.gov |
| Honeybees | LOC exceeded for adult chronic exposure and larval acute/chronic exposure. | mda.state.mn.us |
Elucidation of Metabolite Ecotoxicity and Environmental Concentrations
When a pesticide degrades in the environment, it forms transformation products, or metabolites, which may have different toxicity and mobility profiles than the parent compound. frontiersin.orgcore.ac.uk this compound has three major degradates identified as MET-6, MET-42, and MET-102. mda.state.mn.us
Research and regulatory assessments have focused on understanding the behavior of these metabolites. Studies have found that the metabolite MET-42 is more mobile and more persistent than the parent this compound in some soils. mda.state.mn.usregulations.gov Select minor degradates were also observed to be more mobile and persistent than the parent compound. mda.state.mn.us
Despite this increased mobility and persistence, the ecotoxicity of these metabolites appears to be lower than that of this compound. mda.state.mn.usnih.govproquest.com Studies evaluating the degradation of this compound in water found that the resulting products showed lower toxicity to the aquatic invertebrate Daphnia magna than the parent herbicide. nih.govproquest.comresearchgate.net The EPA's human health and ecological risk assessments have identified the parent compound, this compound, as the sole residue of concern, concluding that the environmental concentrations of its degradates are expected to be well below levels that would be toxic to various taxa. mda.state.mn.usregulations.gov
| Compound | Key Environmental Characteristics | Ecotoxicity Profile | Reference |
|---|---|---|---|
| This compound (Parent) | Moderately mobile; relatively non-persistent (DT50 4-13 days). | Considered the primary residue of concern for risk assessment. | mda.state.mn.usregulations.govregulations.gov |
| MET-42 | More mobile and more persistent than parent this compound in some soils. | Toxicity to aquatic plants expected to be less than parent. | mda.state.mn.usregulations.gov |
| MET-6 | Major degradate. | Environmental concentrations expected to be below toxicity levels. | mda.state.mn.us |
| MET-102 | Major degradate. | Environmental concentrations expected to be below toxicity levels. | mda.state.mn.us |
Molecular and Genomic Studies of Herbicide Resistance Development
The evolution of herbicide resistance in weeds is a significant threat to agricultural productivity, driven by strong selection pressure from repeated herbicide use. nih.gov Understanding the molecular and genomic basis of resistance is critical for developing sustainable weed management strategies. clemson.edu this compound provides an additional tool for resistance management as a Group 15 herbicide, but the potential for weeds to develop resistance to it must be investigated. mda.state.mn.us
Herbicide resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov
Target-Site Resistance (TSR): This involves mutations in the gene that codes for the herbicide's target protein, preventing the herbicide from binding effectively. nih.gov For Group 15 herbicides like this compound, the target is the very-long-chain fatty acid elongase enzyme complex.
Non-Target-Site Resistance (NTSR): This is a more complex mechanism that often involves enhanced metabolism of the herbicide. nih.gov Weeds evolve the ability to rapidly detoxify the chemical before it can reach its target site. This is frequently associated with the increased activity of broad-spectrum enzyme families, such as:
Cytochrome P450 monooxygenases (P450s)
Glutathione S-transferases (GSTs)
Glucosyltransferases (GTs)
ABC transporters
NTSR is considered the more likely pathway for resistance to Group 15 herbicides. ucdavis.edu Research into other herbicides has shown that specific genes within these families, such as CYP734A1, CYP76C1, and ABCC10, can play a role in metabolic resistance. nih.gov While specific genes conferring resistance to this compound have not yet been definitively identified in weed populations, future research will focus on screening resistant biotypes to pinpoint the genetic basis of this trait.
Advanced "omics" technologies are powerful tools for investigating the complex biological responses to herbicide exposure.
Genomic and Transcriptomic Analysis: These approaches analyze an organism's complete set of DNA (genome) or its expressed genes (transcriptome). By comparing gene expression in this compound-treated versus untreated plants, researchers can identify genes and entire metabolic pathways that are upregulated or downregulated in response to the herbicide. nih.gov This can reveal detoxification pathways and other stress responses, providing clues about potential NTSR mechanisms. clemson.edu For example, a study on human liver cells treated with this compound in vitro noted a downregulation of cytochrome, leading to the hypothesis that this might indicate a lower potential for inducing herbicide resistance in that specific context. nih.gov
Proteomic and Metabolomic Analysis: Proteomics examines the entire set of proteins, while metabolomics analyzes the complete profile of metabolites in a cell or organism. These analyses provide a functional snapshot of cellular activity. Following this compound exposure, these techniques can identify changes in the abundance of key enzymes (like P450s and GSTs) and shifts in metabolic fingerprints, further elucidating the mechanisms of tolerance or resistance. nih.gov Such studies can reveal how organisms metabolize this compound and the downstream consequences of inhibiting VLCFA synthesis.
Integrating these multi-omics approaches will be crucial for building a comprehensive model of how organisms respond to this compound, from the initial genetic response to the ultimate physiological outcome, and for predicting and managing the evolution of herbicide resistance in the field.
Development of Sustainable this compound-Containing Weed Management Strategies
The development of sustainable weed management hinges on integrating chemical options like this compound with broader agroecological principles to ensure long-term efficacy and minimize environmental impact. This compound, a chloroacetamide herbicide, inhibits the synthesis of very-long-chain fatty acids, a mode of action classified under Group 15. mda.state.mn.us This provides a crucial tool for managing herbicide resistance when used in well-planned rotations and combinations. mda.state.mn.usepa.gov Sustainable strategies aim to reduce reliance on any single weed control method by combining various tactics. researchgate.netresearchgate.net
A key area of research is the optimization of synergistic herbicide combinations, where the combined effect of two or more herbicides is greater than the sum of their individual effects. google.com Such combinations can enhance the spectrum of controlled weeds, improve efficacy, and lower the required application rates, contributing to more sustainable practices. justia.com
Research and patent literature have identified several synergistic combinations involving this compound:
This compound and Penoxsulam (B166495): A disclosed synergistic composition of this compound and penoxsulam has been found to enhance the control of undesirable vegetation. justia.com The Colby equation is often used to determine if the observed herbicidal effect of a combination is greater than the expected additive effect, thus confirming synergism. justia.com
This compound and Clomazone (B1669216): The combination of this compound with clomazone has been shown to produce a synergistic effect in controlling harmful plants. google.comgoogle.com An additional benefit of this specific combination is the significant reduction in the volatility of clomazone. google.com
This compound in Herbicide Programs: Field trials have demonstrated the effectiveness of this compound within broader herbicide programs. For instance, in drill-seeded rice, programs combining clomazone applied pre-emergence followed by a post-emergence application of this compound plus quinclorac (B55369) or imazethapyr (B50286) achieved high levels of barnyardgrass control (93-95% or more). cambridge.org In some cases, combining this compound with clomazone and quinclorac increased barnyardgrass control compared to when clomazone and quinclorac were used alone. researchgate.net
Table 1: Investigated Herbicide Combinations with this compound Use the slider to see more data.
| Herbicide Combination | Target Crop(s) | Observed Outcome | Reference(s) |
| This compound + Penoxsulam | Corn | Synergistic herbicidal effect against undesired vegetation. | justia.com |
| This compound + Clomazone | General | Synergistic effect in controlling harmful plants; reduced clomazone volatility. | google.comgoogle.com |
| This compound + Quinclorac | Rice | Increased barnyardgrass control compared to quinclorac alone in some trials. | researchgate.netcambridge.org |
| This compound + Imazethapyr | Rice | Effective control of barnyardgrass as part of a program. | researchgate.netcambridge.org |
| This compound + Glyphosate | General | Mentioned as a "winning combination" for addressing multiple resistance. | researchgate.net |
Integrating this compound into systems that also utilize non-chemical weed control methods is fundamental to sustainable agriculture and Integrated Weed Management (IWM). researchgate.netcaws.org.nz These methods create less favorable conditions for weeds and reduce the selection pressure for herbicide resistance. ncat.orgsare.org
Crop Rotation: Rotating crops disrupts the life cycles of weed species adapted to a specific crop. ncat.orgsare.org The inclusion of this compound, a Group 15 herbicide, in a rotation with herbicides from other mode-of-action groups is a critical strategy for managing and delaying herbicide resistance. mda.state.mn.usagropages.com
Tillage Systems: this compound can be integrated into various tillage systems, including conservation tillage. researchgate.net As a pre-emergence herbicide that inhibits seedling shoot growth, it is effective against weeds before they emerge from the soil, which aligns with the goals of minimum-tillage systems to reduce soil disturbance. mda.state.mn.uscambridge.org
Cover Cropping: Planting cover crops helps to suppress weeds by competing for light, water, and nutrients, and by creating a physical barrier of residue on the soil surface. ncat.orgsare.org this compound can be used in conjunction with cover crops, particularly in "stale seedbed" preparations where a seedbed is prepared, early-germinating weeds are controlled, and then the crop is planted with minimal soil disturbance. ncat.org
Water Management: In crops like dry-seeded rice, the absence of standing water at establishment makes weed control challenging. researchgate.net Integrated approaches that combine the use of herbicides like this compound with appropriate water management can provide more effective and season-long weed control. researchgate.net
Further Exploration of Human Health Effects and Exposure Pathways
While regulatory bodies have established that this compound can be used safely according to label directions, advanced research continues to explore its subtle biological effects and the implications of real-world exposure scenarios. epa.govregulations.gov
A key focus of toxicological research is understanding the specific mechanisms by which a substance may affect particular organs. For this compound, research has investigated its effects on the liver and thyroid, particularly in rodent models.
Thyroid Effects: A two-year chronic toxicity study in male rats noted an incidence of thyroid follicular cell hyperplasia at high doses. nih.gov Subsequent mechanistic studies were conducted to understand this observation. These studies showed that this compound treatment in rats can increase liver weight and enhance the clearance of thyroxine (T4) from the serum, increasing its excretion into bile. nih.gov This suggests that this compound can perturb thyroid hormone homeostasis in rats, likely through a mechanism of inducing hepatic enzymes, similar to the effects of phenobarbital. nih.gov This mode of action is considered rodent-specific and not relevant to humans due to differences in thyroid hormone transport proteins, specifically the lack of high-affinity thyroid binding globulin (TBG) in rats. nih.gov
Liver Effects: The mechanism affecting the thyroid in rats is linked to the liver's role in metabolizing hormones. nih.govnih.gov Studies showed that this compound treatment led to a significant increase in the mean liver weights of rats. nih.gov In vitro research using a nonalcoholic fatty liver disease (NAFLD) cell model (HepG2 cells) found that this compound was cytotoxic starting at 1 part per million and enhanced the accumulation of fatty acids. researchgate.net
Table 2: Summary of Findings from a Mechanistic Study on this compound in Bile-Duct Cannulated Rats Use the slider to see more data.
| Parameter Measured | Treatment Group | Result | Implication | Reference(s) |
| Mean Liver Weight | This compound | Significantly increased relative to control | Indicates hepatic enzyme induction | nih.gov |
| Serum T4 Radioactivity | This compound | Lower Cmax and AUC0-4 values than control | Increased clearance of thyroxine from serum | nih.gov |
| Biliary Excretion | This compound | Mean excretion of 11.99% of administered radioactivity | Increased elimination of thyroxine via bile | nih.gov |
| Biliary Excretion | Phenobarbital (Positive Control) | Mean excretion of 16.13% of administered radioactivity | Confirms the enzyme induction pathway | nih.gov |
| Biliary Excretion | Control | Mean excretion of 7.96% of administered radioactivity | Baseline for comparison | nih.gov |
Humans and the environment are not exposed to single chemicals in isolation but to unintentional mixtures from various sources. youtube.com Therefore, a significant area of advanced research and regulatory science is the development of methodologies for the risk assessment of combined exposures. nih.govmdpi.com
The European Food Safety Authority (EFSA) has developed harmonized methodologies for assessing the risks of combined exposure to multiple chemicals. nih.govmdpi.com These frameworks are crucial for evaluating the total risk from dietary and environmental exposure to substances including this compound and other agrochemicals.
Key principles of this assessment include:
Problem Formulation: The initial step involves defining the scope of the assessment, the chemicals to be included, and the populations or ecosystems of concern. nih.govmdpi.com
Grouping of Chemicals: Chemicals are grouped together for a cumulative risk assessment based on their causing a common specific effect on a target organ or system. nih.gov For instance, pesticides that affect the thyroid, even through different mechanisms, may be grouped together. nih.gov
Assumption of Dose Addition: As a default, conservative approach, the toxicity of chemicals in a mixture is assumed to be additive unless specific evidence points to synergistic (more than additive) or antagonistic (less than additive) interactions. nih.govmdpi.com
Exposure Assessment: This step involves estimating the combined exposure to all chemicals within the defined group from all relevant sources. nih.gov
Risk Characterization: The final step compares the combined exposure to a cumulative reference value to determine if there is a potential risk. mdpi.com
Future research will likely involve applying these cumulative risk assessment frameworks to specific groups of agrochemicals that include this compound, providing a more realistic picture of potential health risks from real-world dietary exposures. nih.gov
Q & A
Basic: How to design experiments to assess Pethoxamid’s herbicidal efficacy in controlled environments?
Methodological Answer:
- Framework Application: Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population: Target plant species (e.g., weeds in carrot crops).
- Intervention: this compound application rates (e.g., 840–1680 g ai ha⁻¹).
- Comparison: Untreated control plots or alternative herbicides.
- Outcome: Emergence rates, visual injury scores, yield metrics.
- Time: Short-term (28–56 days after application) and multi-seasonal assessments .
- Controlled Variables: Maintain consistent soil type, moisture, and temperature in controlled trials. Document deviations rigorously to isolate this compound-specific effects .
Basic: What analytical methods are recommended for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Standard Protocols:
- Identity/Purity: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation and impurity profiling. Reference EFSA’s Appendix A for baseline parameters (e.g., solubility, melting point) .
- Formulation Analysis: Validate methods for detecting this compound in commercial formulations (e.g., StriCore®) using gas chromatography (GC) with flame ionization detection (FID) .
- Documentation: Include raw data (e.g., chromatograms, spectral peaks) in supplementary materials to ensure reproducibility .
Advanced: How to resolve contradictions in this compound’s efficacy across field trials?
Methodological Answer:
- Root-Cause Analysis:
- Environmental Variables: Compare trials under divergent conditions (e.g., 2016 dry vs. 2017 wet seasons). Use regression models to correlate soil moisture, temperature, and application timing with efficacy outcomes .
- Iterative Testing: Conduct follow-up trials with controlled irrigation to isolate moisture effects. Replicate findings across ≥3 growing seasons to confirm trends .
- Contradiction Framework: Apply the "principal contradiction" model to identify dominant variables (e.g., soil moisture in 2017 trials) influencing herbicidal activity .
Advanced: What statistical approaches are suitable for analyzing variable responses to this compound under different environmental conditions?
Methodological Answer:
- Mixed-Effects Models: Account for random effects (e.g., field heterogeneity) and fixed effects (e.g., application rate, rainfall) using ANOVA or generalized linear models (GLMs). Include interaction terms (e.g., rate × moisture) .
- Longitudinal Analysis: For multi-year data, employ time-series models to assess cumulative impacts on non-target species or soil health .
Basic: What are the best practices for documenting this compound’s experimental protocols?
Methodological Answer:
- Structured Reporting:
- Materials: Specify product source (e.g., technical-grade this compound), purity, and formulation details.
- Methods: Detail application equipment (nozzle type, pressure), timing (pre- vs. post-emergence), and calibration procedures.
- Data Archiving: Deposit raw datasets (e.g., emergence counts, yield weights) in repositories like Figshare or institutional databases .
- Reproducibility: Follow Beilstein Journal guidelines: limit main text to critical protocols; append supplementary files for exhaustive details .
Advanced: How to design multi-year studies to evaluate this compound’s long-term environmental impact?
Methodological Answer:
- Study Design:
- Baseline Metrics: Collect pre-treatment soil microbiome data, residual herbicide levels, and non-target plant diversity indices.
- Longitudinal Sampling: Schedule annual post-application assessments for ≥5 years to detect cumulative effects .
- Ethical Frameworks: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Prioritize ecotoxicological endpoints (e.g., aquatic organism toxicity) for regulatory relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
